4-(Cyclopropylamino)-3-nitrobenzonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, nitrile, and cyclopropylamino groups would significantly influence its structure and properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be largely determined by its functional groups. The nitro group is known for its reactivity and can undergo reduction reactions. The nitrile group can participate in various reactions such as hydrolysis, reduction, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the polar nitro and nitrile groups could enhance its solubility in polar solvents .Scientific Research Applications
Chemical Synthesis and Reactivity
4-(Cyclopropylamino)-3-nitrobenzonitrile is involved in chemical synthesis processes, where its reactivity is exploited for creating new compounds. For instance, the cyclocondensation of trinitrobenzonitrile derivatives leads to the formation of compounds like 3-amino-4,6-dinitrobenzo[b]thiophene-2-carboxylates. The presence of amino groups adjacent to the nitro group in such compounds significantly affects their reactivity towards nucleophiles, highlighting the unique activating effect of the amino group on nucleophilic substitution reactions (Shevelev, Dalinger, & Cherkasova, 2001).
Molecular Interactions and Properties
Studies have also delved into the molecular interactions and properties of related nitrobenzonitrile derivatives. For example, research on the thermophysical behavior of nitrobenzonitriles, including their heat capacities and enthalpies of transitions, provides insights into the stability and phase behavior of these compounds across different temperatures. This knowledge is crucial for their application in materials science and engineering (Jiménez, Roux, Dávalos, & Temprado, 2002).
Application in Radiolabeling and Imaging
In the field of nuclear medicine, derivatives of nitrobenzonitrile, such as no-carrier-added fluorine-18-labeled compounds, have been synthesized for use in imaging. These compounds, synthesized from various substrates including nitrobenzonitriles, are used in biodistribution studies in mice, demonstrating their potential in diagnostic imaging and tracing biological pathways (Shiue et al., 1986).
Advances in Heterocyclic Chemistry
Furthermore, the synthesis of heterocyclic compounds, such as isoxazoles derived from 1,3-dipolar cycloaddition reactions involving nitrobenzonitrile oxides, showcases the utility of these compounds in creating complex molecular architectures. Theoretical and experimental studies on the reactivity and regiochemistry of these reactions enhance our understanding of molecular interactions and can lead to the development of novel materials and pharmaceuticals (Dorostkar-Ahmadi, Bakavoli, Moeinpour, & Davoodnia, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(cyclopropylamino)-3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-6-7-1-4-9(12-8-2-3-8)10(5-7)13(14)15/h1,4-5,8,12H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRZVSJCPWOIRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40410568 | |
Record name | 4-(cyclopropylamino)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40410568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
710967-04-7 | |
Record name | 4-(cyclopropylamino)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40410568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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